molecular formula C8H15N B13342957 (3-Cyclopropylcyclobutyl)methanamine

(3-Cyclopropylcyclobutyl)methanamine

Katalognummer: B13342957
Molekulargewicht: 125.21 g/mol
InChI-Schlüssel: YLFOJIKZACJCPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Cyclopropylcyclobutyl)methanamine is an organic compound with the molecular formula C8H15N It is a derivative of cyclobutylmethanamine, featuring a cyclopropyl group attached to the cyclobutyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropylcyclobutyl)methanamine typically involves the reaction of cyclobutylmethanamine with cyclopropyl derivatives under controlled conditions. One common method includes the use of cyclopropyl bromide in the presence of a base, such as sodium hydride, to facilitate the substitution reaction. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Cyclopropylcyclobutyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF with cyclopropyl bromide.

Major Products Formed

    Oxidation: Cyclobutyl ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Cyclopropyl-substituted cyclobutylmethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Cyclopropylcyclobutyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (3-Cyclopropylcyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutylmethanamine: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    Cyclopropylamine: Contains a cyclopropyl group but lacks the cyclobutyl ring, leading to distinct reactivity and applications.

Uniqueness

(3-Cyclopropylcyclobutyl)methanamine is unique due to the presence of both cyclopropyl and cyclobutyl groups, which confer specific structural and electronic properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H15N

Molekulargewicht

125.21 g/mol

IUPAC-Name

(3-cyclopropylcyclobutyl)methanamine

InChI

InChI=1S/C8H15N/c9-5-6-3-8(4-6)7-1-2-7/h6-8H,1-5,9H2

InChI-Schlüssel

YLFOJIKZACJCPH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2CC(C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.